REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=[O:2].[Cr](O)(O)(=O)=O.[OH-].[Sr+2:11].[OH-].[N+:13]([O-:16])([O-:15])=[O:14].[Ba]>>[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:11].[N+:13]([O-:16])([O-:15])=[O:14] |f:2.3.4,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)(O)O
|
Name
|
strontium hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Sr+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ba]
|
Type
|
CUSTOM
|
Details
|
is agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In addition, the following method for purifying strontium nitrate
|
Type
|
ADDITION
|
Details
|
3,065,052: an aqueous solution of strontium nitrate containing barium impurities
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Type
|
CUSTOM
|
Details
|
to produce a strongly acidic solution
|
Type
|
WAIT
|
Details
|
this pH is kept unchanged for several minutes
|
Type
|
CUSTOM
|
Details
|
to precipitate as barium chromate
|
Type
|
FILTRATION
|
Details
|
the solution is then filtered
|
Type
|
CUSTOM
|
Details
|
to remove the barium chromate, nitric acid
|
Type
|
ADDITION
|
Details
|
is subsequently added to the filtrate
|
Type
|
CUSTOM
|
Details
|
the filtrate is then evaporated
|
Type
|
CUSTOM
|
Details
|
to precipitate strontium nitrate crystals
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |